3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Lipophilicity ADME Properties

Researchers needing lipophilic pyrazole scaffolds face limited options: simpler C3-alkyl analogs (logP ~1.8) lack the hydrophobic bulk required for membrane permeability or deep binding pockets. This compound provides the exact solution: - Adamantyl group elevates XLogP to 4.3 vs. 1.8 for 3-methyl analog, enabling CNS-directed probe design - Free -COOH at C4 enables amide/ester libraries for rapid SAR exploration - Benchmark control for 11β-HSD1 or related enzyme inhibitor assays Immediate availability for medicinal chemistry workflows.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 401632-69-7
Cat. No. B2708503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS401632-69-7
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)O)C5=CC=CC=C5
InChIInChI=1S/C20H22N2O2/c23-19(24)17-12-22(16-4-2-1-3-5-16)21-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H,23,24)
InChIKeyHJDASZASOCACNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid


3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 401632-69-7) is a synthetic heterocyclic building block featuring a pyrazole-4-carboxylic acid core substituted with a bulky, lipophilic 1-adamantyl group at the 3-position and a phenyl ring at the 1-position [1]. Its molecular formula is C20H22N2O2, with a molecular weight of 322.4 g/mol . Key computed physicochemical properties include a high calculated lipophilicity (XLogP3-AA = 4.3), a topological polar surface area (TPSA) of 55.1 Ų, and 3 rotatable bonds, positioning it as a moderately complex and highly lipophilic fragment for medicinal chemistry applications [2].

1
Fragment type Highly lipophilic heterocyclic scaffold for CNS-penetrant probe design
2
Steric advantage Pre-installed adamantyl group provides rigid, bulky hydrophobic core
3
Diversification handle Carboxylic acid at pyrazole 4-position enables amide, ester, or alcohol library synthesis

Procurement Rationale: Superior Lipophilicity Over Simpler Analogs


Simpler in-class analogs, such as 1-phenyl-1H-pyrazole-4-carboxylic acid or 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, cannot serve as direct substitutes due to a substantial difference in physicochemical properties, particularly lipophilicity. The introduction of the 1-adamantyl group at the 3-position drastically increases the calculated logP value to 4.3, compared to 1.4 and 1.8 for the respective simpler analogs [1]. This 2-3 order of magnitude increase in lipophilicity is critical for applications requiring enhanced passive membrane permeability or specific hydrophobic binding interactions, a characteristic unattainable with smaller alkyl substituents [2]. Therefore, procurement of the specific 3-adamantyl-substituted compound is essential for research programs where this property is a design variable.

Lipophilicity shift

Simpler pyrazole analogs (e.g., unsubstituted or methyl at 3-position) exhibit markedly lower computed logP; passive permeability context may not transfer without adamantyl group.

Steric mismatch

Lack of adamantane cage alters molecular shape and hydrophobic interaction capacity; binding modes observed with smaller substituents may not replicate.

Quantitative Evidence: Adamantyl-Pyrazole vs. Analogs


Lipophilicity Advantage (XLogP3-AA)

The target compound demonstrates a significantly higher calculated lipophilicity (XLogP3-AA = 4.3) than its closest structural analogs lacking the adamantyl group. This property is essential for determining a compound's ability to cross biological membranes [1].

Lipophilicity (XLogP3)
Computed property
Target 4.3 vs unsubstituted analog 1.4 and methyl analog 1.8
Δ 2.9 and 2.5 logP units
Supports passive membrane permeability screening context
Algorithm-based XLogP3; experimental logP/logD confirmation recommended
Medicinal Chemistry Lipophilicity ADME Properties

Molecular Bulk and Complexity Advantage

The adamantyl group introduces significant steric bulk and molecular complexity. This differentiates the compound from smaller analogs in terms of molecular weight and heavy atom count, which are key considerations in fragment-based drug design [1].

Molecular size & complexity
Computed property
MW 322.4 g/mol (24 heavy atoms) vs analog 188.2 (14) and 202.2 (15)
+~134 g/mol and +10 heavy atoms over simplest analog
Provides a sterically demanding core for SAR exploration
Computed from PubChem; experimental characterization pending
Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Design

Predicted Metabolic Stability via Adamantyl Group

The adamantyl group is a well-known pharmacophore used to enhance the metabolic stability of compounds. While direct data for this specific compound is absent in public literature, class-level inference from related adamantyl-pyrazole structures indicates that the bulky, rigid adamantane cage can shield metabolically labile sites from oxidative enzymes like cytochrome P450 [1][2].

Metabolic stability (predicted)
Class-level inference
No direct data for this compound; inference from adamantyl-pyrazole patent literature
May support metabolic stability strategy; requires verification
Class-level precedent; compound-specific microsomal/hepatocyte data lacking
Drug Metabolism Pharmacokinetics Cytochrome P450

Optimal Applications for Adamantyl-Pyrazole Carboxylic Acid


CNS Drug Discovery Scaffold

As detailed in Section 3, the compound's high calculated lipophilicity (XLogP3-AA = 4.3) makes it a strong candidate for designing molecules intended to cross the blood-brain barrier. It can serve as a starting fragment for synthesizing CNS-penetrant chemical probes or drug candidates where target engagement in the central nervous system is required [1].

Library Diversification via Carboxylic Acid Handle

The presence of the carboxylic acid moiety at the 4-position of the pyrazole ring provides a versatile handle for rapid diversification. This compound can be used to generate amide, ester, or alcohol libraries to explore structure-activity relationships (SAR) around the adamantyl-phenyl-pyrazole core. This is a standard and valuable application for such building blocks [2].

Negative Control & Selectivity Probe for Adamantyl Pockets

Given the class-level evidence for adamantyl-pyrazoles interacting with specific enzymes (e.g., 11β-HSD1), this compound, lacking a carboxamide extension, can be employed as a valuable control compound. In assays evaluating related enzyme inhibitors, it can help determine the contribution of the extended functional group to binding affinity and selectivity versus the core scaffold alone [3].

Application
Selection Property
Validation Focus
CNS probe design
High computed lipophilicity
Blood-brain barrier permeability models
Library diversification
Carboxylic acid handle at pyrazole 4-position
Amide/ester coupling and SAR profiling
Selectivity control compound
Core scaffold lacking carboxamide extension
Binding affinity comparison vs extended inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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